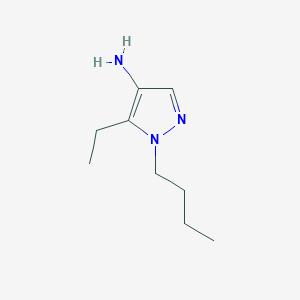

1-butyl-5-ethyl-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-butyl-5-ethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-3-5-6-12-9(4-2)8(10)7-11-12/h7H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOKILRPDAZKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C=N1)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques for 1 Butyl 5 Ethyl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 1-butyl-5-ethyl-1H-pyrazol-4-amine is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the butyl group are expected to appear in the upfield region of the spectrum. The terminal methyl group (CH₃) protons would likely resonate as a triplet around 0.9 ppm. The two methylene (B1212753) groups (CH₂) of the butyl chain adjacent to each other are expected to appear as multiplets in the range of 1.2-1.7 ppm. The methylene group directly attached to the pyrazole (B372694) nitrogen (N-CH₂) would be deshielded and is predicted to resonate as a triplet around 3.9-4.1 ppm.

For the ethyl group at position 5 of the pyrazole ring, the methyl protons are expected to appear as a triplet around 1.2 ppm, while the methylene protons, being adjacent to the pyrazole ring, would be deshielded and appear as a quartet around 2.5-2.7 ppm.

The amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but would typically be in the range of 3.0-5.0 ppm. The single proton on the pyrazole ring (C4-H) is anticipated to be a sharp singlet in the aromatic region, likely around 7.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Butyl-CH₃ | 0.9 | Triplet | 7.4 |

| Butyl-CH₂ | 1.2-1.4 | Multiplet | |

| Butyl-CH₂ | 1.6-1.8 | Multiplet | |

| N-CH₂ (Butyl) | 3.9-4.1 | Triplet | 7.2 |

| Ethyl-CH₃ | 1.2 | Triplet | 7.6 |

| Ethyl-CH₂ | 2.5-2.7 | Quartet | 7.6 |

| Pyrazole C3-H | 7.5 | Singlet | |

| NH₂ | 3.0-5.0 | Broad Singlet |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the butyl group are expected to resonate in the upfield region. The terminal methyl carbon (CH₃) is predicted to be around 13-14 ppm. The two internal methylene carbons (CH₂) would likely appear in the range of 20-35 ppm, while the methylene carbon attached to the nitrogen (N-CH₂) would be further downfield, around 48-50 ppm.

The ethyl group carbons are also expected in the aliphatic region, with the methyl carbon resonating at approximately 14-15 ppm and the methylene carbon at around 18-20 ppm.

The carbon atoms of the pyrazole ring will be observed in the more downfield region. The C5 carbon, bearing the ethyl group, is predicted to be around 145-147 ppm. The C4 carbon, attached to the amine group, is expected around 120-122 ppm, and the C3 carbon is anticipated to be in the range of 130-132 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Butyl-CH₃ | 13.5 |

| Butyl-CH₂ | 20.0 |

| Butyl-CH₂ | 32.0 |

| N-CH₂ (Butyl) | 49.0 |

| Ethyl-CH₃ | 14.5 |

| Ethyl-CH₂ | 19.0 |

| Pyrazole C3 | 131.0 |

| Pyrazole C4 | 121.0 |

| Pyrazole C5 | 146.0 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation

To confirm the assignments from one-dimensional NMR and to elucidate the complete molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the adjacent methylene groups of the butyl chain and between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the butyl and ethyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This would be crucial for establishing the connectivity of the butyl and ethyl groups to the pyrazole ring. For example, a correlation between the N-CH₂ protons of the butyl group and the C5 and C3 carbons of the pyrazole ring would confirm the N1-substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the substituents on the pyrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the molecule. For this compound (C₉H₁₇N₃), the predicted monoisotopic mass is 167.14224 Da. uni.lu HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Predicted HRMS Data for this compound

| Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₉H₁₈N₃⁺ | 168.14952 |

| [M+Na]⁺ | C₉H₁₇N₃Na⁺ | 190.13146 |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion or protonated molecule) and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation.

The fragmentation of this compound would likely proceed through several characteristic pathways. Alpha-cleavage is common for amines and can occur adjacent to the nitrogen atoms. libretexts.org Cleavage of the butyl and ethyl chains is also expected. Common fragmentation patterns for alkyl chains involve the loss of neutral alkene fragments. libretexts.org

A plausible fragmentation pathway could involve the loss of the butyl group (C₄H₉) leading to a fragment ion at m/z 110. Subsequent fragmentation could involve the loss of the ethyl group or cleavage of the pyrazole ring itself. The presence of a primary amine could also lead to the loss of NH₃.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint." For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine, alkyl chains, and the pyrazole ring system.

The key functional groups and their anticipated vibrational frequencies are:

N-H Vibrations: The primary amine (-NH₂) group at the C4 position of the pyrazole ring is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretching band typically appears at a higher frequency than the symmetric stretching band. Additionally, a scissoring (bending) vibration for the N-H bond is anticipated in the range of 1590-1650 cm⁻¹. For instance, in the related compound 3,5-bis(t-butyl)-1H-pyrazol-4-amine, an absorption band assigned to the amine N-H stretch was observed at 3424 cm⁻¹. researchgate.net

C-H Vibrations: The butyl and ethyl substituents, as well as the C-H bond on the pyrazole ring, will give rise to characteristic C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations of the butyl and ethyl groups are expected in the 2850-2960 cm⁻¹ region. C-H bending vibrations for these alkyl groups will appear in the 1375-1465 cm⁻¹ range.

C=N and C=C Vibrations: The pyrazole ring itself will have characteristic stretching vibrations for its C=N and C=C bonds. These are typically observed in the fingerprint region of the IR spectrum, generally between 1400 cm⁻¹ and 1600 cm⁻¹. In a similar molecule, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the C=N vibration of the pyrazole ring was noted at 1611 cm⁻¹, with C=C stretching appearing at 1558 cm⁻¹ and 1506 cm⁻¹. mdpi.com

C-N Vibrations: The stretching vibration of the C-N bond, linking the amine group to the pyrazole ring, is expected to appear in the 1250-1350 cm⁻¹ region.

A summary of the expected IR absorption bands for this compound is presented in the interactive data table below, based on typical ranges and data from related compounds.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Asymmetric Stretch | 3400 - 3500 |

| Primary Amine | N-H Symmetric Stretch | 3300 - 3400 |

| Primary Amine | N-H Scissoring (Bending) | 1590 - 1650 |

| Alkyl Groups | C-H Stretch | 2850 - 2960 |

| Alkyl Groups | C-H Bend | 1375 - 1465 |

| Pyrazole Ring | C=N Stretch | 1580 - 1620 |

| Pyrazole Ring | C=C Stretch | 1400 - 1580 |

| Amine | C-N Stretch | 1250 - 1350 |

X-ray Crystallography for Solid-State Structure Determination and Conformation (if suitable single crystals can be obtained)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should suitable single crystals of this compound be grown, this technique would provide invaluable information on its molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Based on the crystallographic data of analogous pyrazole derivatives, such as 3,5-bis(t-butyl)-1H-pyrazol-4-amine, several structural features can be anticipated for this compound. researchgate.net The pyrazole ring is expected to be essentially planar. The substituents—the butyl group at N1, the ethyl group at C5, and the amine group at C4—will have specific orientations relative to this plane.

Key crystallographic parameters that would be determined include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. For example, 3,5-bis(t-butyl)-1H-pyrazol-4-amine crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net

Unit Cell Dimensions: These are the lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. For the aforementioned analogue, the unit cell dimensions were reported as a = 11.2439(9) Å, b = 9.7110(6) Å, c = 11.9008(9) Å, and β = 112.832(9)°. researchgate.net

Bond Lengths and Angles: X-ray crystallography provides precise measurements of the distances between bonded atoms and the angles they form. For the pyrazole ring, significant delocalization of π-electron density is expected, leading to bond lengths that are intermediate between single and double bonds. researchgate.net The C-N bond lengths within the pyrazole ring and to the exocyclic amine group would be of particular interest.

The following interactive table summarizes the kind of crystallographic data that would be obtained for this compound, with example values drawn from the closely related 3,5-bis(t-butyl)-1H-pyrazol-4-amine for illustrative purposes. researchgate.net

| Parameter | Description | Expected/Illustrative Value |

| Crystal System | The crystal lattice system. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell axis length. | ~11.2 |

| b (Å) | Unit cell axis length. | ~9.7 |

| c (Å) | Unit cell axis length. | ~11.9 |

| β (°) | Unit cell angle. | ~112.8 |

| V (ų) | Volume of the unit cell. | ~1197.6 |

| Z | Number of molecules per unit cell. | 4 |

| Pyrazole Ring | Planarity | Expected to be nearly planar |

| N-H···N | Hydrogen Bonding | Potential for intermolecular hydrogen bonds |

Computational Chemistry and Theoretical Investigations of 1 Butyl 5 Ethyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting the electronic structure and reactivity of 1-butyl-5-ethyl-1H-pyrazol-4-amine.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), can be employed to optimize the molecular geometry and predict its ground state properties. nih.govtandfonline.com These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule.

Table 1: Predicted Ground State Properties of Pyrazole (B372694) Derivatives (Illustrative)

| Property | Exemplary Pyrazole Derivative | Calculated Value |

| Total Energy | 5-(4-fluorophenyl)-1H-pyrazol-3-amine | -568.3 Hartree |

| Dipole Moment | Pyrazole | 2.22 Debye |

| Rotational Constants | Pyrazole | A=9.8 GHz, B=9.5 GHz, C=4.8 GHz |

Note: The data in this table is illustrative and based on published data for related pyrazole compounds to demonstrate the type of information obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the pyrazole ring, highlighting potential sites for nucleophilic attack. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution. researchgate.netjcsp.org.pk

Table 2: Illustrative HOMO-LUMO Energies of Pyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrazole-derivative 1 | -6.150 | -1.032 | 5.118 |

| Pyrazole-derivative 2 | -6.102 | -0.937 | 5.165 |

Note: This table presents example data from DFT calculations on other pyrazole derivatives to illustrate the concept. nih.gov The exact values for this compound would need to be calculated.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.netresearchgate.net The MEP map is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack). Green and yellow areas denote regions of neutral potential. researchgate.net

In the case of this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the amino group, consistent with their basic character. The hydrogen atoms of the amino group and the alkyl chains would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. ucsb.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. eurasianjournals.comresearchgate.netnih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions. researchgate.net

For this compound, MD simulations could be used to explore the flexibility of the butyl and ethyl chains and their preferred orientations. These simulations would reveal the most stable conformations of the molecule in different environments, such as in a solvent or interacting with a biological target. Furthermore, MD can elucidate the nature and strength of intermolecular interactions, including hydrogen bonds and van der Waals forces, which are critical for understanding the compound's behavior in a condensed phase. researchgate.net

Structure-Activity Relationship (SAR) Modeling and Pharmacophore Generation (Hypothetical, given broader pyrazole importance)

Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry. nih.govnih.gov Although specific biological activity for this compound is not documented, we can hypothesize its potential based on the extensive Structure-Activity Relationship (SAR) studies of other pyrazole derivatives. nih.govnih.govresearchgate.netmdpi.comresearchgate.net

SAR studies on pyrazole-based inhibitors have shown that the nature and position of substituents on the pyrazole ring significantly influence their biological activity. nih.gov For instance, in a hypothetical scenario where this compound is an inhibitor of a specific enzyme, the butyl group at the N1 position and the ethyl group at the C5 position would contribute to the molecule's lipophilicity and steric profile, affecting its binding affinity to the target protein. The amine group at the C4 position could act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the active site.

Pharmacophore modeling, a computational technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity, could be employed to design more potent analogs. A hypothetical pharmacophore model for a pyrazole-based inhibitor might include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the pyrazole nitrogen), and hydrophobic features (the butyl and ethyl groups).

Reaction Mechanism Studies Using Computational Methods

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. researchgate.netrsc.orgresearchgate.netresearchgate.netmdpi.com For this compound, computational studies could be used to explore its synthesis and potential chemical transformations.

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.com DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction mechanism. researchgate.net For example, a computational study on the synthesis of a substituted pyrazole could elucidate whether the reaction proceeds through a stepwise or concerted mechanism. researchgate.net Similarly, the reactivity of the amino group in this compound in reactions such as acylation or alkylation could be investigated computationally to predict the most likely products and reaction conditions.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Ligand Efficiency Metrics

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic and toxicological properties is paramount to de-risk candidates and reduce late-stage attrition. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models have emerged as indispensable tools for the rapid and cost-effective evaluation of these crucial drug-like characteristics. jetir.org For novel compounds such as this compound, computational screening provides vital insights into their potential as therapeutic agents. semanticscholar.org

Detailed computational analyses of pyrazole derivatives have been conducted to evaluate their ADMET profiles. jetir.org These studies utilize various software platforms to calculate a suite of physicochemical and pharmacokinetic parameters that govern a molecule's behavior in the human body. The predictions are generally based on the compound's structure and rely on established algorithms and models derived from large datasets of experimental results.

Absorption: The oral bioavailability of a drug is largely dependent on its absorption from the gastrointestinal tract. Key predictors for oral absorption include water solubility, intestinal permeability, and adherence to established principles like Lipinski's Rule of Five. For pyrazole derivatives, computational models often predict high intestinal absorption, a favorable characteristic for orally administered drugs. The "BOILED-Egg" model is another predictive tool that visualizes a compound's potential for gastrointestinal absorption and brain penetration.

Distribution: Following absorption, a drug is distributed throughout the body via the circulatory system. The volume of distribution (VDss) is a key parameter that is computationally predicted. Additionally, the extent of plasma protein binding (PPB) is a critical factor, as only the unbound fraction of a drug is typically active. Pyrazole compounds are often evaluated for their ability to cross the blood-brain barrier (BBB), which is crucial for drugs targeting the central nervous system.

Metabolism: The metabolic fate of a drug is a significant determinant of its efficacy and potential for drug-drug interactions. In silico models are used to predict the primary sites of metabolism by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Identifying potential metabolic liabilities early in the discovery process is a key advantage of these computational approaches.

Excretion: The route and rate of a drug's elimination from the body are predicted by its clearance values. Computational models can estimate the total clearance and whether the primary route of excretion is renal or hepatic.

Toxicity: A wide array of toxicological endpoints can be assessed using in silico methods. These include predictions for mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). For pyrazole derivatives, favorable toxicity profiles with low predicted risks for these major endpoints are sought. jetir.org

A representative summary of predicted ADMET properties for a compound like this compound, based on general findings for similar pyrazole structures, is presented in the table below.

| Parameter | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | High | Suggests efficient passage across the intestinal epithelial barrier. |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | Influences the fraction of free drug available for therapeutic effect. |

| Blood-Brain Barrier Penetration | Low to Moderate | Determines the compound's potential to act on the central nervous system. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Non-inhibitor | Reduced risk of drug-drug interactions involving this major metabolic enzyme. |

| CYP450 3A4 Inhibitor | Non-inhibitor | Lowered potential for metabolic interactions with a wide range of co-administered drugs. |

| Excretion | ||

| Total Clearance | Low to Moderate | Influences dosing frequency and potential for accumulation. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Indicates a low likelihood of causing genetic mutations. |

| hERG I Inhibitor | Low Risk | Suggests a reduced potential for cardiotoxicity. |

| Hepatotoxicity | Low Risk | Indicates a lower probability of causing liver damage. nih.gov |

Ligand Efficiency Metrics:

Beyond the fundamental ADMET properties, ligand efficiency (LE) metrics provide a valuable framework for optimizing the "quality" of a lead compound. These metrics relate a compound's potency to its size or other physicochemical properties, thereby guiding the selection of candidates that are more likely to be developed into successful drugs.

Key ligand efficiency metrics include:

Ligand Efficiency (LE): This metric normalizes binding affinity for the number of non-hydrogen atoms (heavy atom count, HAC). It is calculated as the binding energy per heavy atom. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to achieve its potency.

Lipophilic Ligand Efficiency (LLE): LLE relates potency to lipophilicity (logP or logD). It is calculated as the difference between the pIC50 (or pKi) and the logP of the compound. Higher LLE values are preferred, as they suggest that the compound's potency is not solely driven by increasing lipophilicity, which can often lead to undesirable ADMET properties.

For a hypothetical potent pyrazole derivative, the goal would be to maximize both LE and LLE, indicating a highly efficient and well-balanced lead compound. The application of these computational tools and efficiency metrics is crucial in the iterative process of drug design, enabling the refinement of structures like this compound to enhance their drug-like properties.

Chemical Reactivity and Derivatization Studies of 1 Butyl 5 Ethyl 1h Pyrazol 4 Amine

Reactions at the Amine Group (C-4 Position)

The primary amine group at the C-4 position is a key site for derivatization, readily undergoing reactions typical of aromatic amines.

The amine group of 1-butyl-5-ethyl-1H-pyrazol-4-amine can be readily acylated with acyl halides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Table 1: Acylation and Sulfonamidation Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride | N-(1-butyl-5-ethyl-1H-pyrazol-4-yl)acetamide |

| Acylation | Benzoyl chloride | N-(1-butyl-5-ethyl-1H-pyrazol-4-yl)benzamide |

| Sulfonamidation | Benzenesulfonyl chloride | N-(1-butyl-5-ethyl-1H-pyrazol-4-yl)benzenesulfonamide |

Direct alkylation of the 4-amino group can be challenging to control and may lead to mixtures of mono- and di-alkylated products. A more controlled method for introducing alkyl groups is through reductive amination. wikipedia.org This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com

Table 2: Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | Sodium triacetoxyborohydride | N-(1-butyl-5-ethyl-1H-pyrazol-4-yl)-N-methylamine |

| Acetaldehyde | Sodium cyanoborohydride | N-ethyl-N-(1-butyl-5-ethyl-1H-pyrazol-4-yl)amine |

| Acetone | Sodium borohydride | N-(1-butyl-5-ethyl-1H-pyrazol-4-yl)-N-isopropylamine |

The primary aromatic amine at the C-4 position can be converted to a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org These diazonium salts are versatile intermediates that can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo dyes. nih.govcuhk.edu.hkjbiochemtech.com The color of the resulting dye is dependent on the nature of the coupling component. cuhk.edu.hk

Table 3: Azo Dye Synthesis

| Coupling Component | Resulting Azo Dye |

|---|---|

| Phenol | 4-((1-butyl-5-ethyl-1H-pyrazol-4-yl)diazenyl)phenol |

| N,N-Dimethylaniline | 4-((1-butyl-5-ethyl-1H-pyrazol-4-yl)diazenyl)-N,N-dimethylaniline |

| 2-Naphthol | 1-((1-butyl-5-ethyl-1H-pyrazol-4-yl)diazenyl)naphthalen-2-ol |

Reactions at the Pyrazole (B372694) Ring Nitrogens (N-1 and N-2/N-3 Positions)

The pyrazole ring contains two nitrogen atoms, one of which is already substituted with a butyl group in the target molecule. The remaining nitrogen atom can potentially undergo further reactions.

While the N-1 position is occupied by a butyl group, the N-2 nitrogen atom is theoretically available for further alkylation or acylation. However, such reactions would lead to the formation of a pyrazolium salt, a positively charged species. The feasibility and conditions for such reactions depend on the nucleophilicity of the N-2 nitrogen, which is influenced by the electronic effects of the substituents on the ring. N-alkylation of pyrazoles can be achieved using alkyl halides, and the regioselectivity is often influenced by steric factors. mdpi.comsci-hub.sepublish.csiro.au N-acylation can also occur, and the reactivity of N-acyl pyrazoles has been studied, particularly as inhibitors of serine hydrolases. nih.gov

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is considered an electron-rich aromatic system and can undergo electrophilic aromatic substitution. In unsubstituted pyrazole, the C-4 position is the most susceptible to electrophilic attack due to the electron-donating nature of the nitrogen atoms. pharmaguideline.comscribd.comquora.com In this compound, the C-4 position is already occupied by a strongly activating amino group. This amino group directs incoming electrophiles to the C-3 and C-5 positions. However, the C-5 position is already substituted with an ethyl group. Therefore, electrophilic substitution is most likely to occur at the C-3 position.

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-butyl-5-ethyl-3-nitro-1H-pyrazol-4-amine |

| Halogenation | Br₂/FeBr₃ | 3-bromo-1-butyl-5-ethyl-1H-pyrazol-4-amine |

| Sulfonation | Fuming H₂SO₄ | 4-amino-1-butyl-5-ethyl-1H-pyrazole-3-sulfonic acid |

Metal-Catalyzed Cross-Coupling Reactions at Pyrazole Ring Positions (if applicable, e.g., for halogenated analogs)

While this compound itself is not primed for direct cross-coupling reactions, its halogenated analogs would be valuable substrates for such transformations, enabling the introduction of diverse substituents onto the pyrazole core. The C3 and C5 positions of the pyrazole ring are potential sites for halogenation, which would then allow for participation in various metal-catalyzed cross-coupling reactions.

The halogenation of pyrazole rings is a well-established process, often occurring at the C4 position. However, for a C4-amino substituted pyrazole, halogenation would likely require a multi-step synthetic sequence or the use of a pre-halogenated precursor in the initial pyrazole synthesis. Reagents such as N-halosuccinimides (NCS, NBS, NIS) are commonly employed for the halogenation of pyrazoles. researchgate.netbeilstein-archives.org

Once a halogenated derivative of this compound is obtained (e.g., a 3-bromo or 5-bromo analog), it can undergo a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, facilitating the formation of carbon-carbon bonds between the halogenated pyrazole and a boronic acid or ester. acs.orgresearchgate.netfigshare.comnih.gov This reaction is highly efficient for coupling with a wide range of aryl, heteroaryl, and even styryl boronic acids. acs.orgresearchgate.net Studies on related halogenated aminopyrazoles have shown that bromo and chloro derivatives are often superior to iodo analogs, as they exhibit a reduced tendency for dehalogenation side reactions. acs.orgfigshare.comnih.gov

The general conditions for such a Suzuki-Miyaura reaction would typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a more modern pre-catalyst like XPhos Pd G2, a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system, which can include green options like ethanol/water mixtures. researchgate.net

Below is a hypothetical data table illustrating the potential Suzuki-Miyaura cross-coupling of a 3-bromo analog of the title compound with various boronic acids, based on literature precedents for similar aminopyrazoles.

| Entry | Halogenated Pyrazole | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 3-bromo-1-butyl-5-ethyl-1H-pyrazol-4-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-butyl-5-ethyl-3-phenyl-1H-pyrazol-4-amine | High |

| 2 | 3-bromo-1-butyl-5-ethyl-1H-pyrazol-4-amine | Thiophen-2-ylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane | 1-butyl-5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-amine | Moderate to High |

| 3 | 3-bromo-1-butyl-5-ethyl-1H-pyrazol-4-amine | (E)-styrylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | (E)-1-butyl-5-ethyl-3-styryl-1H-pyrazol-4-amine | High |

Note: This table is illustrative and based on the reactivity of analogous compounds.

Other metal-catalyzed reactions, such as the Buchwald-Hartwig amination, could also be envisioned for halogenated derivatives, allowing for the introduction of various amino substituents at the C3 or C5 positions.

Formation of Novel Fused or Spiro Heterocyclic Systems Incorporating the Pyrazole Moiety

The 4-amino group of this compound, in conjunction with the pyrazole ring, provides the necessary functionalities for the construction of fused heterocyclic systems. 5-Aminopyrazoles are well-known precursors for a plethora of fused pyrazoloazines, which are of significant interest in medicinal chemistry. nih.govbeilstein-journals.orgnih.gov The amino group can act as a nucleophile, reacting with various bielectrophilic reagents to form new rings fused to the pyrazole core. nih.govbeilstein-journals.org

For instance, reaction with β-diketones or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines . nih.govbeilstein-journals.org The reaction typically proceeds via a condensation mechanism, followed by cyclization and dehydration. The specific regioisomer formed can sometimes be controlled by the reaction conditions. nih.govbeilstein-journals.org

Similarly, condensation with β-ketoesters can yield pyrazolo[1,5-a]pyrimidines . nih.gov These reactions often require acidic or basic catalysis and heating. The reactivity of this compound in such cyclization reactions would be analogous to other 5-aminopyrazoles, with the N1-butyl and C5-ethyl groups influencing the solubility and potentially the steric accessibility of the reacting sites.

The following table provides examples of fused heterocyclic systems that could potentially be synthesized from this compound based on established methodologies for related aminopyrazoles.

| Reagent | Fused System | General Conditions |

| Acetylacetone (a β-diketone) | Pyrazolo[3,4-b]pyridine | Acetic acid, reflux |

| Ethyl acetoacetate (a β-ketoester) | Pyrazolo[1,5-a]pyrimidine | Acetic acid, H₂SO₄ (cat.), reflux |

| Diethyl malonate | Pyrazolo[3,4-d]pyrimidine | Sodium ethoxide, ethanol, reflux |

In addition to fused systems, aminopyrazoles are also valuable building blocks for the synthesis of spiro heterocyclic systems . nih.govnih.govrsc.org These are compounds where two rings share a single atom. Multi-component reactions are a particularly effective strategy for constructing spiro compounds incorporating a pyrazole moiety. nih.govrsc.org

A common approach involves the reaction of an aminopyrazole, an isatin (or other cyclic ketone), and a third component with activated methylene (B1212753) groups, such as a cyclic β-diketone or malononitrile. nih.govrsc.org These reactions can be promoted by acid catalysts (e.g., p-toluenesulfonic acid) or conducted under microwave irradiation to afford complex spiro systems in a single step. rsc.org For example, a three-component reaction of this compound, isatin, and dimedone could potentially yield a spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivative. nih.gov

The diversity of available reactants for these multi-component reactions allows for the generation of a wide array of novel spiro heterocycles incorporating the this compound scaffold, highlighting the synthetic utility of this compound.

Exploration of Potential Biological and Pharmacological Applications of 1 Butyl 5 Ethyl 1h Pyrazol 4 Amine

General Overview of Pyrazole (B372694) Derivatives in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. globalresearchonline.netnih.gov This structural motif is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its ability to act as a versatile scaffold in drug design. nih.govrsc.orgtandfonline.comnih.gov The presence of the pyrazole ring in numerous approved drugs underscores its therapeutic importance. benthamdirect.comnih.gov

Pyrazoles as Privileged Scaffolds in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a foundation for the development of a variety of therapeutic agents. benthamdirect.com Pyrazoles fit this description perfectly, as they are found in a wide array of drugs with diverse pharmacological effects. tandfonline.comnih.govbenthamdirect.comtandfonline.com Their ability to form various non-covalent interactions, including hydrogen bonds, and their stable aromatic nature contribute to their success in drug discovery. globalresearchonline.net The functionalization of the pyrazole nucleus with different substituents, such as the butyl, ethyl, and amino groups in 1-butyl-5-ethyl-1H-pyrazol-4-amine, can significantly modulate the compound's biological activity and target specificity. rsc.orgmdpi.com

Documented Biological Activities of Pyrazole-Containing Compounds

The pyrazole nucleus is a component of numerous compounds that exhibit a broad spectrum of biological activities. nih.govresearchgate.netijrar.orgresearchgate.net This versatility has made pyrazole derivatives a major focus of research and development in the pharmaceutical industry. globalresearchonline.nettandfonline.com

Key Biological Activities of Pyrazole Derivatives:

Anticancer: Many pyrazole derivatives are used in oncology. For instance, drugs like Ibrutinib, Ruxolitinib, and Axitinib, all containing a pyrazole moiety, are employed in the treatment of various cancers. nih.govtandfonline.com

Anti-inflammatory: Pyrazole-containing compounds have a long history as anti-inflammatory agents. Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and is used to treat conditions like arthritis. nih.govbenthamdirect.com

Antimicrobial: Researchers have reported that pyrazole derivatives possess significant antibacterial and antifungal properties. nih.govnih.govtandfonline.com Some aniline-derived pyrazoles have shown potent activity against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govtandfonline.com

Antiviral: The pyrazole scaffold is also present in antiviral medications. Lenacapavir, for example, is a pyrazole-containing drug used in the treatment of HIV. nih.govtandfonline.com

The following table provides examples of approved drugs that contain the pyrazole scaffold, highlighting the diversity of their therapeutic applications.

| Drug Name | Therapeutic Application | Biological Target/Mechanism of Action |

| Celecoxib | Anti-inflammatory, Analgesic | Selective COX-2 Inhibitor |

| Sildenafil | Erectile Dysfunction, Pulmonary Hypertension | PDE5 Inhibitor |

| Ruxolitinib | Myelofibrosis, Polycythemia Vera, Cancer | Janus Kinase (JAK) Inhibitor |

| Axitinib | Renal Cell Carcinoma (Cancer) | Tyrosine Kinase Inhibitor (VEGFR) |

| Lenacapavir | HIV Infection | HIV-1 Capsid Inhibitor |

| Baricitinib | Rheumatoid Arthritis, Alopecia, COVID-19 | Janus Kinase (JAK) Inhibitor |

This table contains a representative list of pyrazole-containing drugs and is not exhaustive.

In Vitro Biological Screening Methodologies (Hypothetical for this compound)

To determine the potential therapeutic value of this compound, a systematic in vitro screening process would be employed. This involves a series of assays designed to assess its interaction with specific biological targets and its effects on cells.

Target-Specific Assays

These assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme, receptor, or ion channel.

Enzyme Inhibition Assays: Given that many pyrazoles act as enzyme inhibitors, a primary step would be to screen this compound against a panel of clinically relevant enzymes (e.g., kinases, cyclooxygenases). tandfonline.comdatabiotech.co.ilbiobide.com These assays measure the ability of the compound to reduce the activity of an enzyme. biobide.com The results are typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. youtube.com

Receptor Binding Assays: These assays determine if a compound can bind to a specific receptor. creative-bioarray.comresearchgate.netnih.gov For example, the compound could be tested for its ability to bind to G-protein coupled receptors (GPCRs) or nuclear receptors. creative-bioarray.comrevvity.com Radioligand binding assays are commonly used, where the test compound competes with a known radioactive ligand for binding to the receptor. researchgate.netnih.gov The affinity of the compound for the receptor is often expressed as a dissociation constant (Kd) or an inhibition constant (Ki). chelatec.com

Ion Channel Modulation: Ion channels are important drug targets, and their modulation can be assessed using techniques like patch-clamp electrophysiology. reactionbiology.comnih.govmetrionbiosciences.comnih.gov These assays would reveal if this compound can block or open specific ion channels, which could suggest potential applications in areas like pain management or cardiovascular disease. reactionbiology.comcriver.com

Cell-Based Assays

Cell-based assays provide information on how a compound affects whole, living cells, offering insights into its physiological effects. youtube.com

Cytotoxicity Assays: A fundamental initial screen is to determine the concentration at which the compound becomes toxic to cells. nih.govdergipark.org.trresearchgate.net Assays like the MTT or neutral red uptake assays measure cell viability after exposure to the compound. dergipark.org.trresearchgate.net This helps establish a therapeutic window for other biological activities. researchgate.net

Cell Proliferation Assays: To investigate potential anticancer activity, cell proliferation assays are crucial. numberanalytics.comnumberanalytics.comsigmaaldrich.comabclonal.com These assays, such as the BrdU incorporation assay, measure the rate of cell division and can indicate whether the compound has a cytostatic (inhibits growth) effect. numberanalytics.comsigmaaldrich.comnews-medical.net

Apoptosis Induction Assays: If a compound shows antiproliferative effects, the next step is to determine if it induces programmed cell death, or apoptosis. springernature.comthermofisher.comnih.govsigmaaldrich.com Techniques like flow cytometry with Annexin V staining can identify cells in the early and late stages of apoptosis. nih.govsigmaaldrich.com

Antimicrobial Efficacy Testing Against Pathogenic Strains

Given the known antimicrobial properties of many pyrazole derivatives, this compound would be tested against a panel of pathogenic bacteria and fungi. nih.govtandfonline.com

Minimum Inhibitory Concentration (MIC): This is the most common method to assess antimicrobial activity. qlaboratories.comnelsonlabs.comemerypharma.com It determines the lowest concentration of the compound that prevents the visible growth of a microorganism. qlaboratories.comemerypharma.compacificbiolabs.com The test is typically performed in a multi-well plate format with serial dilutions of the compound. microchemlab.com

Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an MBC test is performed after the MIC test. qlaboratories.comemerypharma.commicrochemlab.com This involves taking samples from the wells of the MIC assay that showed no growth and plating them on fresh, drug-free agar (B569324) to see if any bacteria survive. nelsonlabs.commicrochemlab.com An MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. emerypharma.commicrochemlab.com

The following table outlines a hypothetical screening cascade for this compound.

| Assay Type | Specific Assay Example | Purpose | Potential Outcome Metric |

| Target-Specific | Kinase Inhibition Panel | To identify specific enzyme targets. | IC50 |

| Target-Specific | GPCR Binding Assay | To determine if the compound interacts with cell surface receptors. | Ki or Kd |

| Cell-Based | MTT Assay on Cancer Cell Lines | To assess general cytotoxicity and potential anticancer effects. | IC50 |

| Cell-Based | Annexin V/PI Staining | To determine if the compound induces apoptosis in cancer cells. | Percentage of Apoptotic Cells |

| Antimicrobial | Broth Microdilution MIC | To evaluate antibacterial and antifungal activity. | MIC (µg/mL) |

| Antimicrobial | MBC Determination | To differentiate between bacteriostatic and bactericidal activity. | MBC (µg/mL) |

Through such a structured exploration, a comprehensive profile of the biological and pharmacological activities of this compound could be established, paving the way for further development if promising activities are discovered.

Mechanism of Action Studies (Theoretical Framework)

The potential therapeutic value of any compound is intrinsically linked to its mechanism of action. For this compound, a theoretical framework can be constructed by examining the known molecular targets and pathways of other pyrazole derivatives.

Elucidating Molecular Targets and Pathways

The pyrazole scaffold is a known privileged structure in drug discovery, meaning it can bind to multiple, diverse biological targets. mdpi.com Pyrazole derivatives have shown significant activity as inhibitors of various enzymes and as modulators of receptor function. A key area of investigation for this compound would be its potential as a kinase inhibitor. Numerous pyrazole-based compounds have been developed as inhibitors of protein kinases (PKs), which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer. mdpi.comnih.gov For instance, pyrazole derivatives have been designed to target Aurora kinases, which are essential for cell cycle regulation. mdpi.com

Another potential avenue of exploration is the compound's effect on inflammatory pathways. Pyrazole-containing molecules, such as celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netmdpi.com Theoretical docking studies could be employed to predict the binding affinity of this compound to both COX-1 and COX-2, providing insights into its potential anti-inflammatory and analgesic effects. researchgate.net

Furthermore, the pyrazole core has been identified in compounds targeting cannabinoid receptors (CB1 and CB2), suggesting a potential role in modulating the endocannabinoid system. acs.org The specific substituents on the pyrazole ring of this compound—a butyl group at the N1 position, an ethyl group at the C5 position, and an amine group at the C4 position—would be critical in determining its binding affinity and selectivity for such receptors.

Detailed Structure-Activity Relationship Development for Analogues

The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. nih.govnih.gov A systematic exploration of the structure-activity relationship (SAR) for analogues of this compound would be a crucial step in optimizing its potential therapeutic effects.

Key modifications could include:

Varying the N1-substituent: The butyl group at the N1 position could be replaced with other alkyl chains of varying lengths, cyclic, or aromatic groups to probe the steric and electronic requirements for optimal activity at a specific target.

Modifying the C5-substituent: The ethyl group at the C5 position could be altered to larger or smaller alkyl groups, or replaced with aryl groups, to investigate its influence on target binding. acs.org

Derivatization of the C4-amine group: The amine group at the C4 position offers a prime location for chemical modification. It could be acylated, alkylated, or incorporated into larger functional groups to enhance potency, selectivity, and pharmacokinetic properties. tandfonline.com

These SAR studies would be instrumental in identifying the key structural motifs responsible for any observed biological activity and in guiding the design of more potent and selective analogues.

Drug Design and Optimization Strategies Based on the Pyrazole Scaffold (Theoretical)

The pyrazole scaffold serves as an excellent starting point for drug design and optimization due to its synthetic accessibility and favorable drug-like properties. mdpi.comresearchgate.net

Lead Compound Identification and Hit-to-Lead Progression

Assuming initial screening identifies this compound as a "hit" with some desirable biological activity, the next phase would involve a hit-to-lead campaign. This process would focus on improving its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, would play a vital role in this phase, allowing for the virtual screening of a large number of analogues to prioritize synthetic efforts. researchgate.net

Prodrug Design and Drug Delivery Considerations

To overcome potential pharmacokinetic challenges, such as poor solubility or rapid metabolism, prodrug strategies could be employed. The C4-amine group of this compound is an ideal handle for prodrug design. For example, it could be converted into an amide or a carbamate, which would be enzymatically cleaved in vivo to release the active parent drug. This approach can enhance bioavailability and allow for targeted drug delivery.

Preclinical Evaluation Considerations (Theoretical)

Before any compound can be considered for clinical trials, it must undergo rigorous preclinical evaluation. For this compound and its optimized analogues, this would involve a multi-faceted approach.

Initial in vitro assays would be conducted to confirm the mechanism of action and to assess the compound's efficacy in relevant cell-based models. For example, if the target is a specific kinase, its inhibitory activity would be quantified. nih.gov Subsequently, in vivo studies in animal models would be necessary to evaluate the compound's efficacy and to establish a preliminary safety profile. For instance, if an anti-inflammatory effect is hypothesized, a carrageenan-induced paw edema model in rats could be utilized. japsonline.comnih.gov

A critical component of preclinical evaluation is the assessment of the compound's ADME properties and potential toxicity. This would involve studies to determine its metabolic stability, plasma protein binding, and potential for off-target effects. researchgate.net

Future Directions and Emerging Research Avenues for 1 Butyl 5 Ethyl 1h Pyrazol 4 Amine

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The advancement of pyrazole (B372694) chemistry is intrinsically linked to the development of innovative synthetic methodologies. mdpi.com Future research should prioritize the development of more efficient, environmentally friendly, and scalable methods for the synthesis of 1-butyl-5-ethyl-1H-pyrazol-4-amine. Key areas of focus could include:

Green Chemistry Approaches: The use of greener solvents, catalysts (such as nanoparticles), and reaction conditions (like microwave or ultrasound irradiation) should be explored to minimize the environmental impact of the synthesis. nih.govmdpi.com

Flow Chemistry: Continuous flow synthesis could offer a scalable and highly controlled method for the production of this compound, which is particularly important for potential industrial applications.

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy | Identifying novel starting materials and catalysts. mdpi.com |

| Green Solvents/Catalysts | Reduced environmental impact, improved safety | Use of water, ionic liquids, or bio-based solvents; nanocatalysis. mdpi.com |

| Flow Chemistry | Scalability, precise reaction control, enhanced safety | Optimization of reactor design and reaction parameters. |

Investigation of Novel Derivatization Strategies for Enhanced Bioactivity or Specificity

The biological activity of pyrazole derivatives can be significantly modulated by introducing different functional groups at various positions on the pyrazole ring. nih.gov A crucial area of future research will be the systematic exploration of derivatization strategies for this compound to enhance its bioactivity and target specificity. This could involve:

Modifications at the 4-amino group: Acylation, alkylation, or formation of Schiff bases could lead to derivatives with altered pharmacokinetic and pharmacodynamic properties.

Functionalization of the pyrazole ring: Introduction of various substituents on the carbon atoms of the pyrazole ring could influence binding to biological targets.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be essential to understand how different structural modifications impact biological activity, guiding the design of more potent and selective compounds. nih.gov

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The pyrazole scaffold is a well-established pharmacophore found in numerous drugs with diverse therapeutic applications. nih.gov While the specific biological profile of this compound is not extensively documented, its structural features suggest potential for a range of activities. Future research should focus on screening this compound and its derivatives for various biological effects, including:

Anticancer Activity: Many pyrazole derivatives have shown potent anticancer properties by targeting various cellular pathways. nih.gov

Anti-inflammatory Effects: The pyrazole nucleus is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antimicrobial Properties: Pyrazole derivatives have been investigated for their activity against a broad spectrum of bacteria and fungi. nih.govresearchgate.net

Neuroprotective and Other CNS Effects: Some pyrazoles have shown potential in treating neurological disorders. researchgate.net

| Potential Biological Activity | Rationale based on Pyrazole Derivatives |

| Anticancer | Inhibition of kinases and other cancer-related targets. nih.gov |

| Anti-inflammatory | Structural similarity to known anti-inflammatory drugs. nih.gov |

| Antimicrobial | Broad-spectrum activity observed in other pyrazole compounds. nih.gov |

| Neuroprotective | Modulation of central nervous system receptors. researchgate.net |

Application in Materials Science, Agrochemicals, or Analytical Chemistry

Beyond pharmaceuticals, pyrazole derivatives have found applications in other scientific and industrial fields. The unique chemical properties of this compound make it a candidate for exploration in these areas:

Materials Science: Pyrazole derivatives have been investigated as corrosion inhibitors for various metals and alloys due to their ability to form protective films on metal surfaces. researchgate.net

Agrochemicals: The pyrazole core is present in several commercially successful pesticides, including fungicides and insecticides. wikipedia.orgresearchgate.net Research into the potential of this compound as a novel agrochemical could lead to the development of new crop protection agents.

Analytical Chemistry: The ability of pyrazoles to form complexes with metal ions suggests potential applications in the development of new analytical reagents or sensors.

Collaborative Research Opportunities and Interdisciplinary Studies with Experts in Biology, Pharmacology, and Materials Science

To fully realize the potential of this compound, a multidisciplinary approach is essential. Collaborative research efforts will be crucial for bridging the gap between chemical synthesis and practical applications. Future progress will depend on synergistic interactions between:

Synthetic Chemists: To develop novel and efficient synthetic routes and create libraries of derivatives.

Biologists and Pharmacologists: To conduct high-throughput screening, elucidate mechanisms of action, and evaluate therapeutic potential in preclinical models.

Materials Scientists: To investigate the properties of the compound and its derivatives for applications in materials science.

Computational Chemists: To perform molecular modeling and docking studies to predict biological activity and guide the design of new derivatives.

Q & A

Q. What are the common synthetic routes for 1-butyl-5-ethyl-1H-pyrazol-4-amine?

The synthesis typically involves multi-step protocols:

- Cyclization : Formation of the pyrazole ring via condensation of hydrazines with diketones or β-keto esters under acidic or basic conditions.

- Alkylation : Introduction of the butyl and ethyl groups using alkyl halides or Mitsunobu reactions.

- Purification : Column chromatography or recrystallization to isolate the product. Key variables affecting yield include solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and stoichiometry of alkylating agents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- NMR Spectroscopy : and NMR to confirm substituent positions and amine proton environments.

- IR Spectroscopy : Identification of N–H stretching (3200–3400 cm) and pyrazole ring vibrations.

- X-ray Crystallography : Resolving crystal packing and hydrogen-bonding networks (e.g., for analogs like 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) .

Q. What is the typical reactivity profile of pyrazol-4-amine derivatives?

- Electrophilic Substitution : Reactivity at the amine group for acylation or sulfonation.

- Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups.

- Oxidation : Potential formation of N-oxides under strong oxidizing conditions. Reactivity is influenced by steric hindrance from the butyl/ethyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps.

- Catalyst Selection : Transition metals (e.g., Cu(I)) for cross-coupling reactions, as seen in copper(II)-pyrazole phosphonate syntheses .

- Temperature Gradients : Higher temperatures (80–120°C) improve cyclization kinetics but may require controlled cooling to avoid side products .

Q. How can contradictions between NMR and X-ray crystallography data be resolved?

- Comparative Analysis : Use X-ray data (e.g., bond angles, torsion angles) to validate NMR-assigned conformers. For example, analogs like 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine show deviations in dihedral angles between solution and solid states .

- DFT Calculations : Predict preferred conformers and compare with experimental data to identify dynamic equilibria in solution .

Q. What computational methods predict the biological activity of pyrazol-4-amine derivatives?

- Molecular Docking : Screen against targets like σ receptors or tubulin (e.g., combretastatin analogs with pyrazole cores) .

- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with antimicrobial or antitubulin activity .

- ADMET Prediction : Assess bioavailability using tools trained on PubChem datasets .

Q. How can structural analogs be designed to improve pharmacokinetic properties?

- Bioisosteric Replacement : Substitute the ethyl group with fluorine (e.g., 5-fluoro analogs) to enhance metabolic stability .

- Prodrug Strategies : Introduce ester or amide prodrug moieties to improve solubility, as demonstrated in N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine derivatives .

Q. What strategies validate the compound’s mechanism of action in biological assays?

- Enzyme Inhibition Assays : Measure IC values against purified targets (e.g., σ receptors) using radioligand binding .

- Cellular Phenotyping : Evaluate antimitotic effects via sea urchin embryo assays or cancer cell line panels .

- Kinetic Studies : Use surface plasmon resonance (SPR) to assess binding kinetics and residence times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.